ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate chemical properties
ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate chemical properties
An In-Depth Technical Guide to Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate: Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is a stereochemically defined, small-molecule building block of significant interest in modern pharmaceutical development. Characterized by a strained three-membered ring functionalized with electronically distinct cyano and ethyl ester groups in a specific trans configuration, this compound offers a unique combination of conformational rigidity and versatile chemical reactivity. Its primary value lies in its role as a key chiral intermediate for the synthesis of complex, high-value active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, stereoselective synthesis, and critical applications, with a particular focus on its pivotal role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
Molecular Structure and Physicochemical Properties
The defining feature of ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is its rigid cyclopropane core with two stereocenters at the C1 and C2 positions. The (1R,2R) designation specifies the absolute configuration, and the trans relationship between the cyano and ester substituents minimizes steric hindrance, contributing to its relative stability compared to the corresponding cis isomer. This precise three-dimensional arrangement is often crucial for achieving selective binding to biological targets.
Key Physicochemical Data
The fundamental properties of this compound are summarized below. It is important to note that some physical properties, such as boiling point and density, are often predicted via computational models due to the compound's primary use as a synthetic intermediate rather than a bulk chemical.
| Property | Value | Source |
| CAS Number | 492468-13-0 | [1] |
| Molecular Formula | C₇H₉NO₂ | [1][2] |
| Molecular Weight | 139.15 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 230.3 ± 33.0 °C (Predicted) | [1] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [1] |
| LogP | 0.70918 | [1] |
Spectroscopic Profile
A robust spectroscopic analysis is essential for confirming the identity, purity, and stereochemistry of the molecule.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly informative. The diastereotopic protons of the ethyl group will present as a quartet (CH₂) and a triplet (CH₃). The cyclopropane ring protons will appear as a complex set of multiplets in the upfield region. The key to confirming the trans stereochemistry lies in the coupling constants (J-values) between the C1 and C2 protons, which are typically smaller for trans isomers compared to cis isomers in cyclopropane systems.
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¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the carbonyl carbon of the ester, the nitrile carbon, the carbons of the ethyl group, and the three carbons of the cyclopropane ring, providing a complete carbon fingerprint.
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Infrared (IR) Spectroscopy : The IR spectrum provides unambiguous evidence for the key functional groups. A strong, sharp absorption band is expected around 2240-2260 cm⁻¹ for the nitrile (C≡N) stretch, and a strong absorption around 1720-1740 cm⁻¹ for the ester carbonyl (C=O) stretch.
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Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 139.15 would be expected, along with characteristic fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅) or the ethyl group (-C₂H₅).
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure cyclopropanes is a non-trivial challenge in organic chemistry. For a molecule like ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate, where biological activity is intimately linked to a specific stereoisomer, achieving high enantiomeric excess is paramount. Synthesis typically relies on asymmetric catalysis or the use of chiral auxiliaries.
General Synthetic Workflow
A common strategy for constructing such substituted cyclopropanes involves the reaction of an electron-deficient alkene with a nucleophilic carbenoid or ylide. The workflow below outlines a generalized, plausible pathway for stereoselective synthesis, a critical process for producing the desired enantiomerically pure final product.
Caption: Generalized workflow for the stereoselective synthesis of the target molecule.
Example Synthetic Protocol
The following protocol is a representative, literature-inspired method for synthesizing a related chiral cyclopropane, which illustrates the principles involved.
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Reaction Setup : To a solution of a suitable chiral catalyst in an appropriate solvent (e.g., toluene), add the starting materials: an ethyl α-halocyanoacetate and an alkene. The choice of catalyst is critical for inducing asymmetry.
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Initiation : Add a base (e.g., potassium carbonate or a non-nucleophilic organic base) to initiate the reaction, which proceeds via a formal [2+1] cycloaddition.
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Reaction Monitoring : Maintain the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The causality here is that temperature control is crucial for preventing side reactions and maintaining the stereoselectivity of the catalyst.
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Workup and Purification : Once the reaction is complete, quench the mixture with a weak acid or water. Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt like sodium sulfate.
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Chromatography : Purify the crude product using column chromatography on silica gel to isolate the desired cyclopropane derivative.
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Chiral Analysis : Determine the enantiomeric excess (e.e.) of the product using chiral HPLC, which separates the two enantiomers, allowing for their quantification. This step is a self-validating system for the success of the asymmetric synthesis.
Chemical Reactivity and Synthetic Utility
The synthetic value of ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate stems from the orthogonal reactivity of its functional groups. The cyclopropane ring is generally stable to conditions used to modify the ester and nitrile, allowing for selective transformations.
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Ester Hydrolysis : The ethyl ester can be readily saponified using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to yield the corresponding (1R,2R)-2-cyanocyclopropane-1-carboxylic acid. This transformation is a gateway to forming amide bonds, a cornerstone of peptide and peptidomimetic synthesis.
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Nitrile Reduction : The cyano group can be reduced to a primary amine (-CH₂NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄), borane (BH₃), or catalytic hydrogenation. This creates a valuable aminomethyl cyclopropane building block.
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Combined Transformations : By performing a sequence of these reactions (e.g., ester hydrolysis followed by amide coupling, and then nitrile reduction), complex molecular scaffolds can be constructed with precise stereochemical control.
Application in Drug Discovery: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The most prominent application of this chemical is in the synthesis of DPP-4 inhibitors, a class of oral hypoglycemic agents used to treat type 2 diabetes.[3][4]
Mechanism of DPP-4 Inhibition
DPP-4 is a serine protease that deactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion in response to glucose.[5] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to better glycemic control. Many potent DPP-4 inhibitors utilize a "warhead" group that interacts with the catalytic serine (Ser630) in the enzyme's active site. The nitrile group of a cyanocyclopropyl or cyanopyrrolidinyl moiety is highly effective in this role, forming a reversible covalent bond (a hemiaminal adduct) with the hydroxyl group of the serine residue.[3]
The cyclopropyl group offers several advantages over earlier-generation pyrrolidine rings:
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Enhanced Chemical Stability : It can prevent intramolecular cyclization, a degradation pathway that affects some cyanopyrrolidine-based inhibitors.[3]
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Conformational Rigidity : The fixed geometry of the cyclopropane ring helps to lock the molecule into an optimal binding conformation within the DPP-4 active site, potentially increasing potency and selectivity.
Caption: Interaction of a cyanocyclopropane-based inhibitor with the DPP-4 active site.
Handling, Storage, and Safety
As a laboratory chemical, ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate should be handled with appropriate care.
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Safety : Based on data for related compounds, it may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[6] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[6] All handling should be performed in a well-ventilated area or a chemical fume hood.[6]
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Storage : The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at room temperature is generally acceptable, though refrigeration (2-8°C) is also a common practice.[2][6] It is incompatible with strong acids, bases, and oxidizing agents.[6]
Conclusion
Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is more than a simple organic molecule; it is a high-precision tool for medicinal chemists. Its well-defined stereochemistry, conformational rigidity, and versatile functional groups make it an invaluable chiral building block for constructing sophisticated pharmaceutical agents. Its proven utility in the synthesis of stable and potent DPP-4 inhibitors highlights its importance and solidifies its position as a key intermediate in the ongoing development of innovative therapies for metabolic diseases and beyond.
References
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Biftu, T., et al. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Journal of Medicinal Chemistry, 47(10), 2587-98.
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Guidechem. (n.d.). ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate 492468-13-0.
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MDPI. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules.
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OAText. (2014). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Journal of Drug Design and Research.
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MedChemExpress. (n.d.). cis-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate-COA.
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MedChemExpress. (n.d.). cis-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate-SDS.
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